Cas no 877-95-2 (N-(2-Phenylethyl)acetamide)

N-(2-Phenylethyl)acetamide structure
N-(2-Phenylethyl)acetamide structure
Product Name:N-(2-Phenylethyl)acetamide
CAS 번호:877-95-2
MF:C10H13NO
메가와트:163.216322660446
MDL:MFCD00026177
CID:722911
PubChem ID:87575176
Update Time:2025-10-30

N-(2-Phenylethyl)acetamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Phenethylacetamide
    • N-(2-Phenylethyl)acetamide
    • Acetamide,N-(2-phenylethyl)-
    • N-ACETYL-2-PHENYLETHYLAMINE
    • N-(2-Phenethyl)acetamide
    • N-(beta-Phenylethyl)acetamide
    • N-2-Phenethylacetamide
    • N-Acetylphenethylamine
    • NSC 7177
    • Acetamide, N-(2-phenylethyl)-
    • N-(Phenethyl)acetamide
    • N-Acetylphenylethylamine
    • N-beta-Phenylethylacetamide
    • Acetamide, N-phenethyl-
    • N-phenethyl-acetamide
    • N-(2-phenylethyl)-acetamide
    • 2JXY218SZI
    • MODKMHXGCGKTLE-UHFFFAOYSA-N
    • Acetamide, N-phenethyl- (6CI,7CI,8CI)
    • acet
    • Acetamide, N-phenethyl- (6CI, 7CI, 8CI)
    • N-(2-Phenylethyl)acetamide (ACI)
    • Acetamide, N-(2-phenylethyl)
    • N-(β-Phenylethyl)acetamide
    • N-(ss-Phenylethyl)acetamide
    • N-(.BETA.-PHENYLETHYL)ACETAMIDE
    • Glipizide Impurity 1
    • SCHEMBL7858
    • BB 0263213
    • 877-95-2
    • (2-Phenethyl)acetamide
    • N-(2-phenethyl)-acetamide
    • CHEMBL99827
    • F0020-1761
    • C06746
    • FT-0629790
    • AB00172777-03
    • acetylphenethylamine
    • GS-0407
    • Z27761567
    • UNII-2JXY218SZI
    • MEGxm0_000495
    • MFCD00026177
    • N-Acetyl-phenethylamine
    • NS00039222
    • CHEBI:18177
    • A862412
    • AKOS003082304
    • P1066
    • BRN 2208721
    • EINECS 212-897-8
    • n-(2-phenylethyl)acetamide (en)
    • N-acetylphenethylamide
    • Q27102876
    • AS-871/40170832
    • SY007035
    • 54W
    • N-acetyl (2-phenyl)ethylamine
    • NSC-7177
    • DTXSID50236574
    • NSC7177
    • NCGC00332267-01
    • MDL: MFCD00026177
    • 인치: 1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
    • InChIKey: MODKMHXGCGKTLE-UHFFFAOYSA-N
    • 미소: O=C(C)NCCC1C=CC=CC=1
    • BRN: 2208721

계산된 속성

  • 정밀분자량: 163.10000
  • 동위원소 질량: 163.1
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 139
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 29.1

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.012
  • 융해점: 51.0 to 55.0 deg-C
  • 비등점: 154°C/2mmHg(lit.)
  • 플래시 포인트: 204 °C
  • 굴절률: 1.5400 (estimate)
  • PSA: 29.10000
  • LogP: 1.75610
  • 용해성: 미확정
  • 증기압: 0.0±0.8 mmHg at 25°C

N-(2-Phenylethyl)acetamide 보안 정보

N-(2-Phenylethyl)acetamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

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    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-(2-Phenylethyl)acetamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N856829-25g
N-(2-Phenylethyl)acetamide
877-95-2 98%
25g
621.00 2021-05-17
TRC
P335963-250mg
N-(2-Phenylethyl)acetamide
877-95-2
250mg
$ 57.00 2023-09-06
TRC
P335963-500mg
N-(2-Phenylethyl)acetamide
877-95-2
500mg
$ 74.00 2023-09-06
TRC
P335963-2.5g
N-(2-Phenylethyl)acetamide
877-95-2
2.5g
$ 92.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74450-25g
N-Phenethylacetamide
877-95-2 97%
25g
¥948.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159423-5g
N-(2-Phenylethyl)acetamide
877-95-2 >98.0%(GC)
5g
¥194.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159423-25G
N-(2-Phenylethyl)acetamide
877-95-2 >98.0%(GC)
25g
¥704.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1066-25G
N-(2-Phenylethyl)acetamide
877-95-2 >98.0%(GC)
25g
¥720.00 2024-04-15
abcr
AB140655-25 g
N-(2-Phenylethyl)acetamide; 98%
877-95-2
25g
€84.90 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P1066-25g
N-(2-Phenylethyl)acetamide
877-95-2 98.0%(GC)
25g
¥760.0 2022-06-10

N-(2-Phenylethyl)acetamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pyridine ;  rt → 90 °C; 2 h, 90 °C
1.2 Solvents: Water ;  5 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Convergent Total Synthesis of (±)-Apomorphine via Benzyne Chemistry: Insights into the Mechanisms Involved in the Key Step
Muraca, Ana Carolina A.; Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Synthesis, 2017, 49(16), 3546-3557

합성 방법 2

반응 조건
1.1 Reagents: Pyridine ;  2 h, 90 °C
참조
A convenient formation of aporphine core via benzyne chemistry: conformational analysis and synthesis of (R)-aporphine
Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Tetrahedron Letters, 2015, 56(49), 6848-6851

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → 23 °C; 20 - 24 h, 23 °C
참조
A Titanium(III)-Catalyzed Reductive Umpolung Reaction for the Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Luu, Hieu-Trinh; Wiesler, Stefan; Frey, Georg; Streuff, Jan, Organic Letters, 2015, 17(10), 2478-2481

합성 방법 4

반응 조건
1.1 3 h, 60 °C
참조
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

합성 방법 5

반응 조건
1.1 Catalysts: Chamosite (Al2Fe5(OH)8O(SiO3)3) ;  30 min, 100 °C
참조
Highly efficient heterogeneous catalyst for acylation of alcohols and amines using natural ferrous chamosite
Sreedhar, B.; Arundhathi, R.; Reddy, M. Amarnath; Parthasarathy, G., Applied Clay Science, 2009, 43(3-4), 425-434

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
참조
The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor
Westaway, Susan M.; Brown, Samantha L.; Conway, Elizabeth; Heightman, Tom D.; Johnson, Christopher N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(24), 6429-6436

합성 방법 7

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Studies on Development of Sufficiently Chemoselective N-Acylation Reagents: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides
Kondo, K.; Sekimoto, E.; Nakao, J.; Murakami, Y., Tetrahedron, 2000, 56(32), 5843-5856

합성 방법 8

반응 조건
1.1 Solvents: Dichloromethane ;  2 h, rt
참조
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; Xu, Ana; Ran, Yingying; Wei, Chao; Xie, Fei; et al, Bioorganic Chemistry, 2022, 128,

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
참조
Ion-Tagged Chiral Ligands for Asymmetric Transfer Hydrogenations in Aqueous Medium
Palvoelgyi, Adam Mark; Bitai, Jacqueline; Zeindlhofer, Veronika; Schroeder, Christian; Bica, Katharina, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3414-3423

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 30 °C
참조
Identification of an imine reductase for asymmetric reduction of bulky dihydroisoquinolines
Li, Hao ; Tian, Ping; Xu, Jian-He; Zheng, Gao-Wei, Organic Letters, 2017, 19(12), 3151-3154

합성 방법 11

반응 조건
1.1 3 h, rt
참조
Green Synthesis of Benzamides in Solvent- and Activation-Free Conditions
Alalla, Affef; Merabet-Khelassi, Mounia; Aribi-Zouioueche, Louisa; Riant, Olivier, Synthetic Communications, 2014, 44(16), 2364-2376

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
참조
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines
Xie, Jian-Hua; Yan, Pu-Cha; Zhang, Qian-Qian; Yuan, Ke-Xing; Zhou, Qi-Lin, ACS Catalysis, 2012, 2(4), 561-564

합성 방법 13

반응 조건
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, reflux
참조
Catalytic acetylation of amines with ethyl acetate
Camacho-Camacho, Carlos; Jimenez-Perez, Victor Manuel; Paz-Sandoval, M. A.; Flores-Parra, Angelina, Main Group Metal Chemistry, 2008, 31(1-2), 13-19

합성 방법 14

반응 조건
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, 72 - 73 °C
참조
Process for the catalytic acetylation of primary aliphatic amines and piperidine with ethyl acetate
, Mexico, , ,

합성 방법 15

반응 조건
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  6 h, rt
참조
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

합성 방법 16

반응 조건
1.1 40 min, 117 °C
참조
Zeolite catalyzed acylation of alcohols and amines with acetic acid under microwave irradiation
Mohan, K. V. V. Krishna; Narender, N.; Kulkarni, S. J., Green Chemistry, 2006, 8(4), 368-372

N-(2-Phenylethyl)acetamide Raw materials

N-(2-Phenylethyl)acetamide Preparation Products

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